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Introduction and Scientific Background

NSCLC and EGFR Mutations in Oncology

Non-small cell lung cancer (NSCLC) represents approximately 85% of all lung cancer cases, which
remains the leading cause of cancer-related mortality worldwide with a 5-year survival rate of less than 20%
in the United States. [1] The discovery of activating mutations in the epidermal growth factor receptor
(EGFR) has revolutionized the management of advanced NSCLC, moving treatment toward personalized
medicine based on tumor genotyping. Epidermal growth factor receptor mutations are detected in
approximately 30-40% of NSCLC tumors in Asian patients and 10-15% of patients of Northern or Western
European descent. [2] [1] The most common EGFR sensitizing mutations—exon 19 deletions (exon19del)
and the L858R point mutation in exon 21—collectively account for nearly 90% of known EGFR alterations

and confer heightened sensitivity to EGFR tyrosine kinase inhibitors (TKIs). [1]

T790M-Mediated Resistance Mechanism
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Despite initial response rates of 50-70% to first-generation EGFR TKIs (gefitinib, erlotinib) and second-
generation agents (afatinib), acquired resistance universally develops within a median of 8-16 months of
treatment. [2] [1] The T790M "gatekeeper" mutation in exon 20 of EGFR represents the most common
resistance mechanism, accounting for 50-60% of acquired resistance cases. [2] [1] This point mutation
substitutes methionine for threonine at position 790, inducing steric hindrance in the ATP-binding pocket
that prevents inhibitor binding while simultaneously increasing affinity for ATP. This molecular alteration
effectively restores ATP affinity to near wild-type levels, dramatically reducing the efficacy of reversible
EGFR TKIs. [1] Prior to the development of third-generation EGFR inhibitors, treatment options for
T790M-positive NSCLC were limited to cytotoxic chemotherapy with platinum doublets or combination

therapies with marginal efficacy and significant toxicities. [1]

Rociletinib Preclinical Profile and Mechanism of Action

Molecular Structure and Biochemical Properties

Rociletinib (CO-1686) is a third-generation, orally bioavailable, irreversible EGFR tyrosine kinase inhibitor
with a distinct molecular structure featuring a 5-CF3 2,4-diaminopyrimidine-based scaffold with a reactive
acrylamide group, an aminopyrimidine group, and a piperazine ring. [1] The acrylamide moiety forms a
covalent bond with cysteine 797 in the ATP-binding pocket of EGFR, mediating irreversible inhibition. The
aminopyrimidine group binds to the hinge residue methionine 793 through hydrogen bonding, while the 5-
substituent of the aminopyrimidine extends toward the gatekeeper residue (methionine in T790M mutants)
forming critical hydrophobic interactions. [1] This sophisticated molecular architecture enables rociletinib to

achieve selective potency against mutant forms of EGFR while sparing the wild-type receptor.

Selective Inhibition and Preclinical Efficacy

In preclinical kinase assays, rociletinib demonstrated remarkable selectivity for mutant EGFR isoforms
over wild-type EGFR. The compound EGFRL858R/T790M mutant kinases were 22-fold more sensitive to
rociletinib compared to EGFRWT, with inactivation rate constant to binding constant ratios of 2.41x10°
M~1S-1 and 1.12x10* M~1S~1, respectively. [1] The half-maximal inhibitory concentration (ICso) of
rociletinib for EGFRL858R/T790M was less than 0.51 nM compared to 6 nM for EGFRWT. [1] In cellular
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growth assays, the ICso values ranged between 100-140 nM for various EGFR mutants. [1] In vivo studies
using transgenic mouse models revealed that animals carrying EGFRL858R mutant tumors responded to
both erlotinib and rociletinib, whereas those carrying EGFRL858R/T790M tumors displayed responses only

to rociletinib, confirming its ability to overcome T790M-mediated resistance. [1]

Table 1: Preclinical Profile of Rociletinib and Comparator Third-Generation EGFR Inhibitors

EGFRT790M EGFRWT . - ) R
Compound . Key Clinical Findings Unique Toxicities
ICs0 (NM) Sparing
Rociletinib 100-140 22-fold selective T790M+: RR 59%, Hyperglycemia, QTc
vs wild-type DCR 93%, PFS 13.1 prolongation
months
Osimertinib 11-40 >100-fold T790M+: RR 61%, Diarrhea, rash,
selective vs wild-  PFS 9.6 months pneumonitis
type
HM61713 10-26 Not specified PR 62%, DCR 91% Diarrhea, skin toxicity,
transaminitis
EGF816 9-25 Not specified ORR 54.5%, DCR Diarrhea, stomatitis,
86.4% rash
ASP8273 14 Not specified PR 28%, DCR 84% Nausea, diarrhea,

hyponatremia

TIGER-X Clinical Trial Protocol

Trial Design and Structure

The TIGER-X trial (NCT01526928) was a phase I/II, multicenter, open-label study designed to evaluate the
safety, tolerability, pharmacokinetics, and preliminary antitumor activity of reciletinib in patients with
advanced EGFR-mutant NSCLC previously treated with EGFR-directed therapy. [1] [3] The trial employed

a standard 3+3 dose escalation design in the Phase I portion to determine the maximum tolerated dose
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(MTD) and recommended Phase II dose (RP2D). The Phase II portion expanded enrollment at the RP2D to
further characterize efficacy and safety. [3] The study initially utilized a free-base formulation of
rociletinib with doses ranging from 150 to 900 mg twice daily before transitioning to a hydrogen bromide
salt formulation (improved bioavailability) at doses of 500, 625, and 750 mg twice daily. [2] [1] The RP2D
was established at 500 mg twice daily for the HBr formulation following a protocol amendment to improve

tolerability. [2]

Patient Population and Eligibility Criteria

The TIGER-X trial enrolled two distinct patient populations: (1) those who had progressed following their
first and only EGFR-directed TKI therapy with developed T790M mutation; and (2) later-line T790M-
positive patients who had progressed on their second or later TKI therapy or subsequent chemotherapy. [3]
Key inclusion criteria required patients to be >18 years of age with histologically or cytologically
confirmed metastatic or unresectable locally advanced EGFR-mutant NSCLC (excluding exon 20 insertion
activating mutations), Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and
adequate organ function. [2] [3] All patients underwent mandatory tumeor biopsy during screening for
central assessment of EGFR mutation status, including T790M. [3] Patients with treated, asymptomatic, and
stable brain metastases were eligible, reflecting the trial's design to include patients representative of real-

world clinical practice. [2]

Treatment Protocol and Dosing Schedule

Patients received oral rociletinib in continuous 21-day cycles at assigned dose levels (500, 625, or 750 mg
twice daily). [2] The protocol allowed for two dose reduction steps (in decrements of 125 mg) for
management of grade 3 or 4 hematologic and nonhematologic toxicities. [2] A unique aspect of the protocol
was the implementation of a hyperglycemia management algorithm that included regular monitoring of
blood glucose levels and initiation of oral insulin-sensitizing agents (typically metformin) when needed. [4]
Treatment continued until radiographically confirmed disease progression per RECIST v1.1, unacceptable
toxicity, or withdrawal of consent. [2] Importantly, the protocol allowed patients to continue treatment

after progression if clinical benefit was maintained, with approval from the investigator and sponsor. [2]
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Study Endpoints and Assessments

The primary endpoints were safety and tolerability (Phase I) and objective response rate (ORR) by
investigator assessment per RECIST v1.1 (Phase II). [2] [3] Secondary endpoints included progression-free
survival (PFS), overall survival (OS), duration of response (DOR), disease control rate (DCR), and
pharmacokinetic profiling. [2] Tumor assessments using computed tomography (CT) or magnetic resonance
imaging (MRI) were performed at screening, every 6 weeks (+1 week) until progression, and at the end of
treatment. [2] For patients with brain metastases at baseline, follow-up brain imaging (CT or MRI) was
required throughout the study. [2] EGFR mutation status was centrally confirmed using the therascreen

EGFR RGQ PCR Kit (Qiagen) on tumor tissue samples. [2]

Efficacy Results from TIGER-X Trial

Patient Demographics and Baseline Characteristics

As of April 27, 2015, 456 patients had been enrolled across 10 centers in the United States, France, and
Australia, with 119 patients receiving the 500 mg twice daily dose. [3] The population was predominantly
female (66%) with most patients enrolled in the United States (84%). Ethnic distribution included
approximately 20% East Asian and 80% Western patients, reflecting the global nature of the trial. [3]
Approximately 10% of patients had a history of diabetes or glucose impairment at baseline. [3] Patients were
heavily pretreated with a median of three prior therapies in the 500 mg twice daily cohort, and 82% had
received a TKI as their immediate prior line of therapy. [3] Importantly, 41% of patients had a history of
central nervous system (CNS) disease, addressing a clinically relevant population often excluded from early-

phase trials. [3]

Efficacy in T790M-Positive NSCLC

Rociletinib demonstrated significant clinical activity in patients with centrally confirmed T790M-positive
disease. Across all dose levels (500-1000 mg twice daily), the objective response rate (ORR) was 53% with
a disease control rate (DCR) of 85%. [3] In patients treated at the 500 mg twice daily dosing level, the
ORR was 60% with a DCR of 90%. [3] Importantly, efficacy did not improve with increasing dose,
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supporting the selection of 500 mg twice daily as the recommended phase II dose. [3] In an updated analysis
of the phase I/II trial that included 443 patients with centrally confirmed T790M-positive tumors who
received at least one dose of rociletinib (500, 625, or 750 mg twice daily), the confirmed ORR was 33.9%.
[2] The median progression-free survival (PFS) in evaluable patients with T790M mutations across the 500
and 625 mg doses was 8.0 months, which extended to 10.3 months in patients without baseline CNS

metastases. [4]

Activity in T790M-Negative Population

Interestingly, rociletinib also demonstrated clinical activity in patients with EGFR-mutant but T790M-
negative NSCLC, though to a lesser degree than in the T790M-positive population. Among 17 T790M-
negative patients, the ORR was 29% with a disease control rate of 59%. [1] Updated results presented at the
2015 ECC-ESMO Annual Meeting based on a data cut-off of August 11, 2015, revealed that among 37
efficacy-evaluable patients with centrally confirmed T790M-negative status, the ORR was 35% with a DCR
of 65%. [3] This activity in T790M-negative patients suggests that rociletinib may have efficacy through
additional mechanisms beyond T790M inhibition, potentially including activity against other resistance

pathways or persistent inhibition of activating EGFR mutations despite the absence of T790M.

Table 2: Efficacy Outcomes from Rociletinib Clinical Trials

) Dose (mg Sample Median PFS

Population . ORR (%) DCR (%)
BID) Size (months)
T790M+ (All doses)  500-1000 270 53-60 85-90 8.0
T790M+ (500 mg) 500 119 60 90 Not reported
T790M+ (Updated) 500-750 443 33.9 Not 13.1 (in subset)
reported

T790M- 500-750 37 35 65 Not reported
T790M+ (no CNS 500-625 Not Not Not 10.3
mets) specified reported reported
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Safety and Tolerability Profile

Adverse Event Profile

In a pooled safety analysis of 400 patients from TIGER-X and TIGER-2 studies, the most common all-grade
adverse events occurring in >30% of patients included diarrhea, hyperglycemia, fatigue, nausea,
decreased appetite, QTc prolongation, and vomiting. [4] The most frequent grade 3/4 adverse events were
hyperglycemia (24.0% in rociletinib group vs. 0% in chemotherapy) and QTc prolongation (6.7% vs. 0%),
with hyperglycemia being the primary dose-limiting toxicity. [2] [4] Other grade 3 or higher adverse events
more common with reciletinib than chemotherapy included diarrhea (2.7% vs. 1.4%) and vomiting (1.3%

vs. 0%). [2]

Dose Modifications and Management Strategies

Dose reductions due to adverse events occurred in 51% of patients, most commonly for hyperglycemia
(22%) and QTc prolongation (11%). [4] Dose interruptions were required in 57% of patients, primarily due
to hyperglycemia (22%), QTc prolongation (10%), and nausea (10%). [4] Adverse events led to treatment
discontinuation in 11% of patients, most frequently due to QTc prolongation (2%) and
pneumonia/pneumonitis (2%). [4] Serious adverse events were experienced by 47% of patients, with the
most common being malignant neoplasm progression (16%), hyperglycemia (8%), and pneumonia (4%). [4]
Post-baseline QTc intervals exceeding 500 msec occurred in 17% of patients, with one case of Torsades de

pointes and two sudden deaths reported (on day 4 and day 13). [4]

Hyperglycemia Management Algorithm

The implementation of a comprehensive hyperglycemia management algorithm significantly improved the
safety profile of rociletinib. This protocol included regular monitoring of blood glucose levels and initiation
of oral insulin-sensitizing agents (typically metformin) when needed. [4] Prior to implementing these
measures in September 2014, the rate of grade 3/4 hyperglycemia was 22%, which decreased to 8% with
proper monitoring and treatment. [4] At the 500 mg dose level, the incidence of grade 3/4 hyperglycemia was

17%, while grade 3 QTc prolongation occurred in 2.5% of patients. [4] No cases of interstitial lung disease
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were reported at the 500 mg dose level, and adverse events leading to treatment discontinuation occurred in

only 2.5% of patients receiving the 500 mg dose. [4]

Comparative Clinical Development and Regulatory
History

TIGER-3 Phase lll Trial Design

The TIGER-3 trial (NCT02322281) was an international, phase 3, randomized, open-label study designed
to compare rociletinib versus chemotherapy in patients with advanced or metastatic EGFR-mutated NSCLC
who progressed on prior EGFR TKI and platinum-based chemotherapy. [2] Patients were randomized in a
1:1 ratio to receive either oral rociletinib (500 or 625 mg twice daily) or investigator's choice of single-agent
chemotherapy (pemetrexed, gemcitabine, docetaxel, or paclitaxel). [2] Randomization was stratified by
presence of brain metastases, ECOG performance status, and region (East Asian vs. non-East Asian). [2] The

primary endpoint was investigator-assessed PFS per RECIST v1.1. [2]

Efficacy Comparison with Chemotherapy

Although TIGER-3 was terminated early due to discontinuation of rociletinib development in 2016, limited
efficacy data from the 149 enrolled patients demonstrated improved outcomes with rociletinib compared to
chemotherapy. The median PFS was 4.1 months (95% CI: 2.6-5.4) in the rociletinib 500 mg group and 5.5
months (95% CI: 1.8-8.1) in the 625 mg group versus 2.5 months (95% CI: 1.4-2.9) in the chemotherapy
group. [2] In the T790M-positive subset (n=45), patients treated with rociletinib (n=25) showed a PFS of 6.8
months versus 2.7 months with chemotherapy (n=20), with a hazard ratio of 0.55 (95% CI: 0.28-1.07,
p=0.074). [2] This represented a 45% reduction in the risk of progression or death with rociletinib
compared to chemotherapy, though the difference did not reach statistical significance due to the small

sample size. [2]

Regulatory Discontinuation and Context
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In May 2016, Clovis Oncology announced the discontinuation of rociletinib's clinical development
following notification from the FDA that it would receive a complete response letter for its new drug
application. [4] This decision was preceded by a negative vote (12-1) from the FDA's Oncologic Drugs
Advisory Committee (ODAC) in April 2016, which recommended against accelerated approval based on
pooled data from TIGER-X and TIGER-2 trials. [4] The ODAC recommended that results from the TIGER-3
trial should be submitted before regulatory decision, but enrollment in all rociletinib studies was terminated

when development was halted. [4] This regulatory outcome occurred in the context of esimertinib receiving
FDA approval in 2015 for EGFR T790M-mutant NSCLC, establishing a new standard of care. [2]

Experimental Protocols and Methodologies

Patient Screening and Biomarker Assessment Protocol

e Tumor Tissue Collection: Obtain pretreatment tumor biopsy (either primary or metastatic site) within
60 days before study treatment initiation. Core needle biopsies or surgical resection specimens are
acceptable; fine-needle aspiration samples are insufficient. [2]

¢ Central Mutation Testing: Process formalin-fixed paraffin-embedded (FFPE) tumor tissue sections
(minimum of 5-10 slides of 5-10 micron thickness) for central genotyping using the therascreen
EGFR RGQ PCR Kit (Qiagen) according to manufacturer instructions. [2] This test detects 29 EGFR
mutations including G719X, exon 19 deletions, S768l, T790M, L858R, L861Q, and exon 20
insertions.

e Mutation Status Classification: Classify patients as T790M-positive if the mutation is detected in
any sample with sufficient tumor cell content (=10% tumor cells required). Results should be
confirmed by central laboratory before randomization in phase Il portion. [2]

¢ Plasma and Urine Collection: For circulating tumor DNA analysis, collect 20-30 mL of blood in
Streck Cell-Free DNA tubes and 50-100 mL of urine in standard sterile containers. Process within 4
hours of collection by double centrifugation at 800-1600xg for 10 minutes, then store supernatants at
-80°C until analysis. [5]

Rociletinib Administration and Pharmacokinetic Assessment

e Dosing Schedule: Administer rociletinib orally twice daily (approximately every 12 hours) with food
to enhance bioavailability. The recommended phase Il dose is 500 mg twice daily using the hydrogen
bromide salt formulation. [2] [1]
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o Dose Modification Guidelines: Implement dose reductions in 125 mg decrements for grade 3-4
adverse events. For grade 3 hyperglycemia (fasting blood glucose >250-500 mg/dL), interrupt
rociletinib until resolution to < grade 1, then resume at same dose with intensified hyperglycemia
management. For grade 4 hyperglycemia (fasting blood glucose >500 mg/dL) or grade 3-4 QTc
prolongation (>500 ms), interrupt rociletinib until resolution to < grade 1, then resume at reduced
dose. [2] [4]

¢ Pharmacokinetic Sampling: Collect blood samples (3-4 mL each) in K2EDTA tubes at predose and
0.5,1, 2, 4, 6, 8, and 12 hours postdose on cycle 1 day 1 and cycle 1 day 15. Process plasma by
centrifugation at 1500xg for 10 minutes at 4°C and store at -80°C until analysis using validated LC-
MS/MS method. [1]

¢ Hyperglycemia Management: Implement monitoring and treatment algorithm including weekly
fasting glucose monitoring for first 4 weeks, then every 4 weeks. Initiate metformin (500 mg twice
daily) for persistent fasting glucose >160 mg/dL, add sulfonylurea if >200 mg/dL despite metformin,
and consider insulin for >250 mg/dL. [4]

The following diagram illustrates the Rociletinib mechanism of action and resistance pathway:

Rociletinib Mechanism of Action in EGFR Signaling Pathway
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Figure 1: Rociletinib selectively targets mutant EGFR forms (activating mutations and T790M resistance
mutation) while sparing wild-type EGFR, unlike earlier generation TKIs. This selective inhibition underlies

its efficacy in T790M-positive NSCLC and improved toxicity profile.

Response Assessment and Radiologic Evaluation Protocol

e Baseline Imaging: Perform computed tomography (CT) of chest, abdomen, and pelvis with contrast
(unless contraindicated) within 28 days of treatment initiation. Slice thickness should be <5 mm for
target lesions. Brain MRI or CT required for all patients at baseline. [2]

¢ Follow-up Imaging Schedule: Repeat tumor assessments every 6 weeks (+1 week) from first dose
until radiographic progression, using identical imaging techniques and parameters as baseline. For
patients who discontinue treatment without progression, continue scanning every 6 weeks until
progression. [2]

¢ Response Criteria: Evaluate response according to RECIST v1.1 guidelines. Complete response
(CR): disappearance of all target and non-target lesions; Partial response (PR): 230% decrease in
sum diameter of target lesions; Progressive disease (PD): 220% increase in sum diameter or new
lesions; Stable disease (SD): neither sufficient shrinkage nor increase. [2]

e Central Nervous System Evaluation: For patients with brain metastases, perform brain MRI every 8
weeks during treatment. Measure CNS target lesions =10 mm in longest diameter; non-target CNS
lesions are all other metastatic lesions. [2]

¢ Confirmatory Scans: Repeat response assessments no less than 4 weeks after initial
documentation of CR or PR to confirm response. [2]

Conclusion and Research Applications

The TIGER-X trial established proof-of-concept for rociletinib as a third-generation EGFR TKI with
significant activity against T790M-mediated resistance in advanced NSCLC. The comprehensive dataset
generated from this trial provides valuable insights for drug development professionals regarding the clinical
evaluation of mutation-specific targeted therapies. Key lessons include the importance of rational dose
selection based on pharmacodynamic markers (particularly hyperglycemia), the implementation of
proactive toxicity management algorithms, and the critical need for robust biomarker-driven patient
selection. Although rociletinib did not ultimately achieve regulatory approval, its development contributed
significantly to the understanding of third-generation EGFR inhibitor pharmacology, resistance mechanisms,
and clinical trial design in oncogene-driven NSCLC. The methodologies and protocols established in

TIGER-X continue to inform the development of next-generation targeted therapies in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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